![molecular formula C8H13NO4 B2907428 4-Azaspiro[2.4]heptane oxalate CAS No. 1523571-00-7; 1980063-52-2; 95442-76-5](/img/structure/B2907428.png)
4-Azaspiro[2.4]heptane oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Azaspiro[2.4]heptane oxalate is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Alkylation and Cyclization Reactions
The synthesis of 4-azaspiro[2.4]heptane oxalate involves alkylation and oxidative cyclization as critical steps:
- Alkylation of Aniline Derivatives :
2-Fluoro-4-nitroaniline reacts with 3,3-bis(bromomethyl)oxetane (BBMO) under basic conditions to form the azetidine ring. Optimal yields (87%) are achieved using NaOH in sulfolane at 100 g scale . - Oxidative Cyclization :
Oxidative cyclizations using Oxone® in formic acid are employed to stabilize the spirocyclic framework.
Table 1: Synthesis Optimization
Parameter | Conditions | Yield (%) | Purity (%) | Source |
---|---|---|---|---|
Alkylation (NaOH) | 50% NaOH, sulfolane, 80°C | 87 | >99 | |
Oxidative Cyclization | Oxone®/formic acid, RT | 56 | N/A |
Salt Formation
This compound is synthesized as a hemioxalate salt (C₁₄H₂₄N₂O₄) for improved stability. The oxalate counterion enhances crystallinity and reduces hygroscopicity .
Base-Dependent Reactivity
- Cs₂CO₃ vs. K₂CO₃ :
Cs₂CO₃ accelerates cyclization due to higher solubility, achieving >90% conversion. K₂CO₃ requires phase transfer catalysts (e.g., TBAI) for comparable efficiency . - Impurity Formation :
Secondary alkylation byproducts (e.g., impurity 6 ) form via competing nucleophilic pathways. Slow reagent addition reduces impurity levels to <5% .
Table 2: Reaction Outcomes with Different Bases
Base | Additive | Conversion (%) | Impurity (%) |
---|---|---|---|
Cs₂CO₃ | None | 93 | 5 |
K₂CO₃ | TBAI (0.1 eq) | 88 | 7 |
Stability Under Reaction Conditions
- Thermal Stability :
Decomposition occurs above 150°C, limiting high-temperature applications . - pH Sensitivity :
Stable in acidic to neutral conditions (pH 4–7), but degrades under strong alkaline conditions (pH >10) .
Antibiotic Intermediate
The compound serves as a precursor for TBI-223 , a tuberculosis drug candidate. Key steps include:
Peptide Modifications
4-Azaspiro[2.4]heptane derivatives are incorporated into peptide backbones to enhance metabolic stability. Example:
- Masp Inhibitors :
Used in the synthesis of ((N-Me)G)-IC+SRSLP-(Oic)-I-(Pen)+I-(5-Azaspiro[2.4]heptane) for chronic kidney disease treatment .
Comparative Stability Data
Table 3: Stability Profile
Property | Value/Observation | Source |
---|---|---|
Hygroscopicity | Low (hemioxalate form) | |
Oxidative Degradation | Resistant to air oxidation | |
Photostability | Stable under UV light |
Critical Challenges and Solutions
Properties
IUPAC Name |
4-azaspiro[2.4]heptane;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.C2H2O4/c1-2-6(3-4-6)7-5-1;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONUESAJAGMNIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)NC1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.